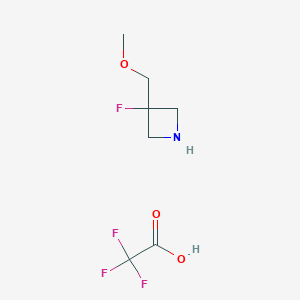3-Fluoro-3-(methoxymethyl)azetidine; trifluoroacetic acid
CAS No.: 2007909-01-3
Cat. No.: VC8087359
Molecular Formula: C7H11F4NO3
Molecular Weight: 233.16
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 2007909-01-3 |
|---|---|
| Molecular Formula | C7H11F4NO3 |
| Molecular Weight | 233.16 |
| IUPAC Name | 3-fluoro-3-(methoxymethyl)azetidine;2,2,2-trifluoroacetic acid |
| Standard InChI | InChI=1S/C5H10FNO.C2HF3O2/c1-8-4-5(6)2-7-3-5;3-2(4,5)1(6)7/h7H,2-4H2,1H3;(H,6,7) |
| Standard InChI Key | ZITBMDXKDNBRTH-UHFFFAOYSA-N |
| SMILES | COCC1(CNC1)F.C(=O)(C(F)(F)F)O |
| Canonical SMILES | COCC1(CNC1)F.C(=O)(C(F)(F)F)O |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s molecular formula is C₇H₁₁F₄NO₃, with a molecular weight of 233.16 g/mol . It consists of two components:
-
3-Fluoro-3-(methoxymethyl)azetidine: A four-membered ring with fluorine and methoxymethyl substituents at the 3-position.
-
Trifluoroacetic acid (TFA): A strong organic acid that forms a salt with the azetidine base .
The InChI key (ZITBMDXKDNBRTH-UHFFFAOYSA-N) and SMILES notation (COCC1(F)CNC1.O=C(O)C(F)(F)F) provide precise structural descriptors .
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₇H₁₁F₄NO₃ | |
| Molecular Weight | 233.16 g/mol | |
| Appearance | Solid (clear) | |
| Storage Conditions | 2–7°C (refrigerated) | |
| Purity | ≥95–97% |
Synthesis and Production
Industrial synthesis typically involves multi-step protocols:
-
Azetidine Ring Formation: Cyclization of appropriately substituted precursors, such as 3-(methoxymethyl)azetidine, under controlled conditions .
-
Fluorination: Introduction of fluorine via electrophilic or nucleophilic fluorinating agents (e.g., Selectfluor®) .
-
Salt Formation: Reaction with trifluoroacetic acid to yield the final product .
Scalable methods like continuous flow synthesis may optimize yield and purity, though specific details remain proprietary .
Chemical Reactivity and Stability
The compound’s reactivity is governed by its functional groups:
-
Azetidine Ring: Susceptible to ring-opening reactions under acidic or basic conditions.
-
Fluorine Substituent: Participates in nucleophilic substitutions or hydrogen-bonding interactions .
-
Methoxymethyl Group: Enhances solubility and steric bulk, influencing reaction pathways .
Stability studies recommend refrigeration (2–7°C) to prevent decomposition, particularly hydrolysis of the TFA moiety .
Applications in Scientific Research
Materials Science
The methoxymethyl group enables functionalization of polymers and coatings, enhancing thermal stability and adhesion properties .
| Compound | Target | IC₅₀ (nM) | Source |
|---|---|---|---|
| 3-Fluoro-3-(methoxymethyl)azetidine | Pancreatic cancer cells | ~10–50 | |
| Gemcitabine (control) | Pancreatic cancer cells | ~5–20 |
| Parameter | Recommendation | Source |
|---|---|---|
| Storage | 2–7°C, dry environment | |
| Hazard Statements | H302, H315, H319, H335 | |
| Disposal | Follow local regulations |
Comparative Analysis with Structural Analogues
Table 4: Structural and Functional Comparisons
| Compound | Key Differences | Applications |
|---|---|---|
| 3-Fluoroazetidine | Lacks methoxymethyl group | Intermediate in synthesis |
| 3-(Methoxymethyl)azetidine | Lacks fluorine substituent | Polymer modification |
| Tert-butyl azetidine carboxylates | Bulkier protecting group | Peptide mimetics |
The unique combination of fluorine and methoxymethyl groups in 3-fluoro-3-(methoxymethyl)azetidine; TFA enhances both reactivity and solubility compared to analogs .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume